2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a complex organic compound with the molecular formula C11H17BN4O4. This compound is notable for its unique structure, which includes a pyridine ring substituted with hydrazinyl, nitro, and dioxaborolan groups. It is used in various scientific research applications due to its reactivity and potential for forming new compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Substituents: The hydrazinyl, nitro, and dioxaborolan groups are introduced through specific reactions. For instance, the nitro group can be introduced via nitration, while the hydrazinyl group can be added through hydrazination reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazinyl and nitro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing new organic compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the hydrazinyl and nitro groups, which can participate in various chemical reactions. These interactions can lead to the formation of new compounds or the modification of existing ones, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the combination of its substituents, which confer distinct reactivity and potential applications. The presence of both hydrazinyl and nitro groups, along with the dioxaborolan moiety, allows for a wide range of chemical transformations and interactions, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C11H17BN4O4 |
---|---|
Molecular Weight |
280.09 g/mol |
IUPAC Name |
[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C11H17BN4O4/c1-10(2)11(3,4)20-12(19-10)7-5-8(16(17)18)9(15-13)14-6-7/h5-6H,13H2,1-4H3,(H,14,15) |
InChI Key |
FLQMHWKMKCVGNA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.